S-(4,5-Dimethyl-1,3-thiazol-2-yl) 4-methylbenzene-1-carbothioate
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Overview
Description
S-(4,5-Dimethyl-1,3-thiazol-2-yl) 4-methylbenzene-1-carbothioate is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of S-(4,5-Dimethyl-1,3-thiazol-2-yl) 4-methylbenzene-1-carbothioate typically involves the formation of the thiazole ring followed by the attachment of the carbothioate group. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
S-(4,5-Dimethyl-1,3-thiazol-2-yl) 4-methylbenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers or thiols.
Scientific Research Applications
S-(4,5-Dimethyl-1,3-thiazol-2-yl) 4-methylbenzene-1-carbothioate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its anticancer properties are being explored for potential use in cancer treatment.
Industry: The compound is used in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of S-(4,5-Dimethyl-1,3-thiazol-2-yl) 4-methylbenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can
Properties
CAS No. |
64745-90-0 |
---|---|
Molecular Formula |
C13H13NOS2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
S-(4,5-dimethyl-1,3-thiazol-2-yl) 4-methylbenzenecarbothioate |
InChI |
InChI=1S/C13H13NOS2/c1-8-4-6-11(7-5-8)12(15)17-13-14-9(2)10(3)16-13/h4-7H,1-3H3 |
InChI Key |
SBXCEMLFDUMQSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)SC2=NC(=C(S2)C)C |
Origin of Product |
United States |
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